

biological activity screening of 2-Chloro-4,6-dimethoxyaniline derivatives

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethoxyaniline

Cat. No.: B026236

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A comprehensive analysis of the biological activities of **2-Chloro-4,6-dimethoxyaniline** and its derivatives reveals a landscape of potential therapeutic applications, primarily centered on antimicrobial and cytotoxic properties. While direct and extensive screening data for a wide range of **2-Chloro-4,6-dimethoxyaniline** derivatives is not consolidated in single studies, a comparative analysis of related chloro- and methoxy-substituted aniline derivatives provides valuable insights into their potential efficacy and mechanisms of action. This guide synthesizes available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.

Comparative Biological Activity

The biological activity of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of a chlorine atom, a known pharmacophore, often enhances the bioactivity of organic molecules. Similarly, methoxy groups can modulate the lipophilicity and electronic properties of a compound, thereby affecting its interaction with biological targets.

Antimicrobial and Antifungal Activity

While specific data on **2-Chloro-4,6-dimethoxyaniline** derivatives is limited, studies on analogous compounds such as 2-chloro-N-phenylacetamide and other aniline derivatives demonstrate significant antimicrobial and antifungal potential.

For instance, 2-chloro-N-phenylacetamide has been shown to be effective against fluconazole-resistant *Candida* species.[1][2] The compound exhibits both inhibitory and fungicidal activity, and notably, it also disrupts biofilm formation, a critical factor in persistent infections.[1][2] Similarly, studies on other aniline derivatives have demonstrated their efficacy against various bacterial strains, including *Vibrio* species.[3]

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 2-chloro-N-phenylacetamide against different *Candida* strains, providing a benchmark for the potential antifungal activity of related derivatives.

Compound	Fungal Strain	MIC (µg/mL)	MFC (µg/mL)	Reference
2-chloro-N-phenylacetamide	<i>Candida albicans</i>	128 - 256	512 - 1024	[1][2]
2-chloro-N-phenylacetamide	<i>Candida parapsilosis</i>	128 - 256	1024	[1][2]
2-chloro-N-phenylacetamide	<i>Aspergillus flavus</i>	16 - 256	32 - 512	[4]

Cytotoxic and Anticancer Activity

Derivatives of chloro-anilines have been investigated for their potential as anticancer agents. For example, quinazoline-based pyrimidodiazepines incorporating a 2-chloro-4-anilinoquinazoline moiety have shown significant antiproliferative activity against a panel of human tumor cell lines.[5] These compounds are thought to exert their effect through mechanisms such as DNA binding and inhibition of key enzymes like EGFR and VEGFR-2.[5]

The table below presents the growth inhibition (GI50) values for a notable quinazoline-chalcone derivative against various cancer cell lines, illustrating the cytotoxic potential of this class of compounds.

Compound	Cancer Cell Line	GI50 (μM)	Reference
Quinazoline-chalcone 14g	K-562 (Leukemia)	0.622	[5]
Quinazoline-chalcone 14g	RPMI-8226 (Leukemia)	< 1.81	[5]
Quinazoline-chalcone 14g	HCT-116 (Colon Cancer)	< 1.81	[5]
Quinazoline-chalcone 14g	LOX IMVI (Melanoma)	< 1.81	[5]
Quinazoline-chalcone 14g	MCF7 (Breast Cancer)	< 1.81	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are representative of the key experiments cited in the literature for assessing the biological activity of aniline derivatives.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.

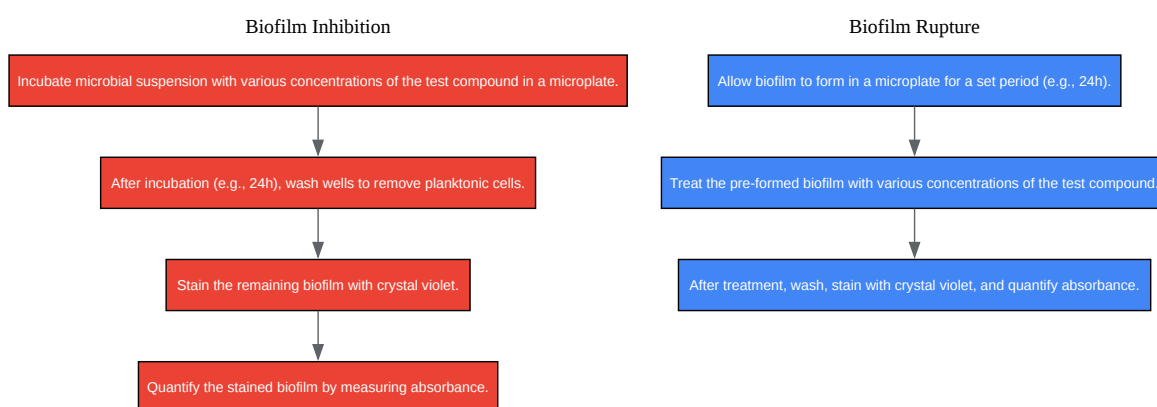


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Caption: Workflow for MIC and MFC determination.

Biofilm Inhibition and Rupture Assay

This assay evaluates the ability of a compound to prevent the formation of biofilms and to disrupt pre-formed biofilms.



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Caption: Experimental workflow for biofilm assays.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.

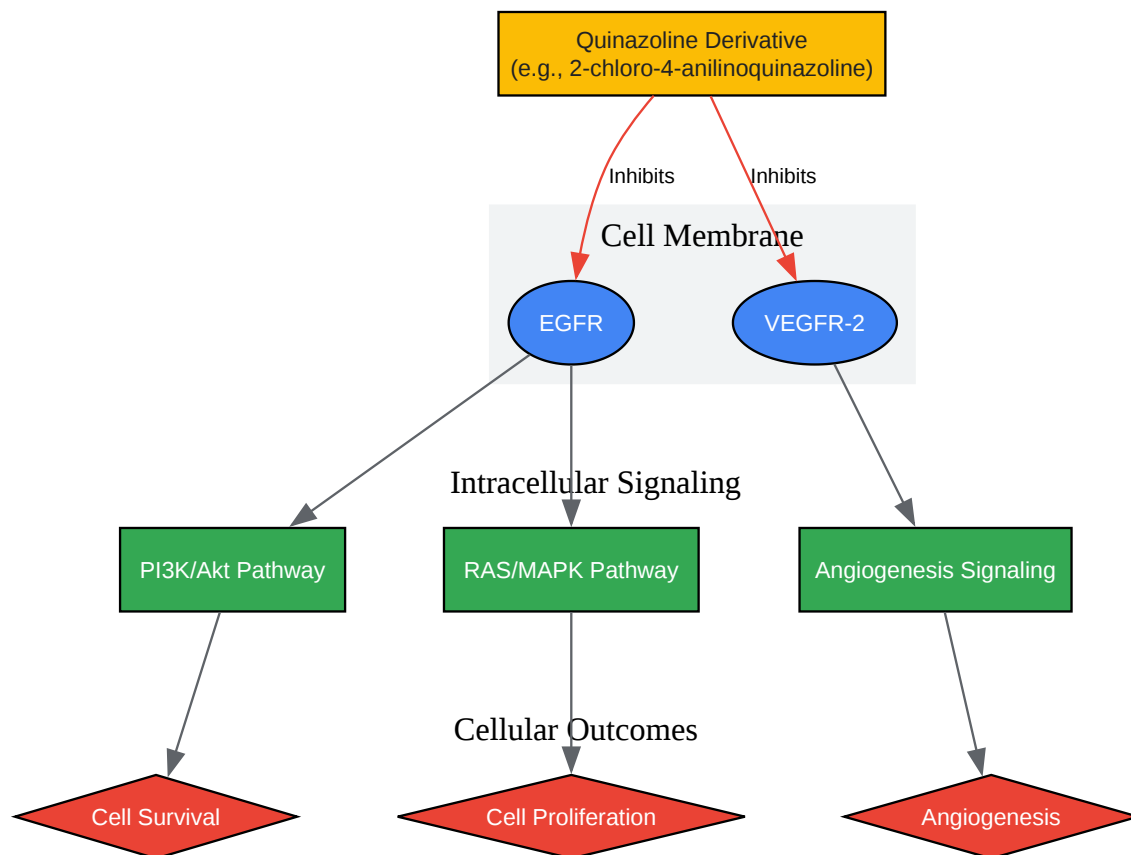


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Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many aniline derivatives are still under investigation. However, for compounds showing anticancer activity, several signaling pathways are often implicated. For instance, the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are common targets for quinazoline-based inhibitors.



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Caption: Potential inhibitory action on cancer signaling pathways.

In conclusion, while a comprehensive biological activity screen of a wide array of **2-Chloro-4,6-dimethoxyaniline** derivatives is not yet available in the public domain, the existing data on structurally related compounds provides a strong rationale for their further investigation. The methodologies and comparative data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this chemical scaffold. Future studies should focus on synthesizing a library of **2-Chloro-4,6-dimethoxyaniline** derivatives and systematically evaluating their activity against a broad panel of microbial and cancer cell lines to fully elucidate their structure-activity relationships.

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